17-Deacetyl vecuronium bromide

Beschreibung

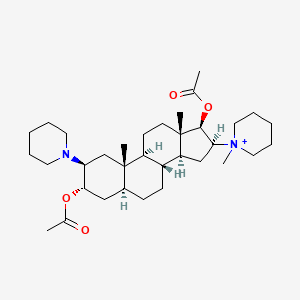

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMFSDSQRHLDG-FMCCZJBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50587-95-6 | |

| Record name | Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50587-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Deacetylvecuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-DEACETYL VECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S61ZS49CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 17-Deacetyl Vecuronium Bromide

This guide provides a comprehensive overview of the synthetic pathway to 17-deacetyl vecuronium bromide, a key metabolite and impurity of the widely used neuromuscular blocking agent, vecuronium bromide. The synthesis is presented with a focus on the underlying chemical principles and experimental considerations crucial for researchers, scientists, and drug development professionals.

Introduction: The Significance of Vecuronium Bromide and its 17-Deacetyl Metabolite

Vecuronium bromide is a monoquaternary aminosteroid that functions as a non-depolarizing neuromuscular blocking agent.[1][2] It is utilized in clinical settings as an adjunct to general anesthesia to facilitate endotracheal intubation and to induce skeletal muscle relaxation during surgical procedures.[3][4] The pharmacological activity of vecuronium bromide is primarily mediated by its competitive antagonism of acetylcholine at the nicotinic receptors located on the motor endplate.[2]

This compound, also known as 17-hydroxyvecuronium, is a significant metabolite of vecuronium bromide.[5][6] Understanding the synthesis of this compound is critical for several reasons: it serves as a reference standard for impurity profiling in pharmaceutical-grade vecuronium bromide, and its synthesis provides insights into the stability and degradation pathways of the parent drug.[4][7] Furthermore, the 17-deacetylated metabolite itself exhibits neuromuscular blocking activity, although to a lesser extent than the parent compound.[6]

This guide will delineate a viable synthetic route to this compound, which logically proceeds through the synthesis of vecuronium bromide followed by a selective deacetylation at the 17-position.

Synthetic Pathway Overview

The synthesis of this compound is intrinsically linked to the synthesis of vecuronium bromide. The most common and industrially viable approach commences with epiandrosterone, a readily available steroid precursor. The overall strategy involves the construction of the di-piperidinyl substituted androstane core, followed by acetylation and selective quaternization, and finally, selective hydrolysis of the 17-acetate group.

Caption: Overall synthetic pathway from epiandrosterone to this compound.

Detailed Synthesis of Vecuronium Bromide

The synthesis of vecuronium bromide is a multi-step process that requires careful control of stereochemistry. The following sections detail the key transformations.[1][8]

Preparation of Key Intermediates from Epiandrosterone

The synthesis begins with the conversion of epiandrosterone to a series of key intermediates. The yields and key reagents for these transformations are summarized in the table below.

| Step | Starting Material | Product | Key Reagents | Yield (%) | Reference |

| 1 | Epiandrosterone (II) | Epiandrosterone Sulfonyl Ester (III) | p-toluenesulfonyl chloride, pyridine | 95.7 | [1] |

| 2 | Epiandrosterone Sulfonyl Ester (III) | 5α-androst-2-en-17-one (IV) | 2,6-lutidine, dilute H₂SO₄ | 80.0 | [1] |

| 3 | 5α-androst-2-en-17-one (IV) | 17-acetoxy-5α-androstane-2,16-diene (V) | Isopropenyl acetate, p-toluenesulfonic acid | 83.3 | [1] |

| 4 | 17-acetoxy-5α-androstane-2,16-diene (V) | (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) | Hydrogen peroxide, phthalic anhydride | - | [1] |

| 5 | (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) | 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) | Piperidine | - | [1] |

| 6 | 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) | 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) | Potassium borohydride (KBH₄) | 94.6 | [1] |

| 7 | 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) | 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX) | Acetic anhydride, p-toluenesulfonic acid | 87.9 | [1] |

Experimental Protocols

-

Procedure: Epiandrosterone is dissolved in pyridine, and p-toluenesulfonyl chloride is added. The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for several hours. The product is isolated by precipitation in water, followed by filtration and washing.[1][2]

-

Causality: The tosylation of the 3β-hydroxyl group of epiandrosterone converts it into a good leaving group, facilitating the subsequent elimination reaction to form the C2-C3 double bond.

-

Procedure: The epiandrosterone sulfonyl ester (III) is heated in the presence of a base such as 2,6-lutidine or 2,4,6-collidine to induce elimination. The product is isolated by precipitation in dilute acid.[1][2]

-

Causality: The base abstracts the acidic proton at the C2 position, leading to the elimination of the tosylate group and the formation of the desired alkene.

-

Procedure: 5α-androst-2-en-17-one (IV) is reacted with isopropenyl acetate in the presence of an acid catalyst like p-toluenesulfonic acid.[1]

-

Causality: This reaction proceeds via an enol intermediate at the 17-position, which is then acetylated by isopropenyl acetate to form the enol acetate at C17 and a double bond between C16 and C17.

-

Procedure: The diene (V) is treated with an oxidizing agent such as hydrogen peroxide in the presence of phthalic anhydride or with m-chloroperoxybenzoic acid (m-CPBA).[1][8]

-

Causality: The double bonds at C2-C3 and C16-C17 are stereoselectively epoxidized from the less hindered α-face of the steroid nucleus.

-

Procedure: The diepoxy intermediate (VI) is reacted with piperidine in the presence of water.[8][9]

-

Causality: Piperidine acts as a nucleophile, attacking the less substituted carbon of each epoxide ring, leading to a diaxial ring opening and the formation of the 2β,16β-dipiperidinyl-3α-hydroxy-17-one derivative.

-

Procedure: The ketone at the 17-position of (VII) is reduced using a reducing agent such as potassium borohydride in a suitable solvent like methanol.[1]

-

Causality: The borohydride delivers a hydride ion to the carbonyl carbon, predominantly from the less hindered α-face, resulting in the 17β-hydroxyl group.

-

Procedure: The diol (VIII) is acetylated using acetic anhydride in the presence of an acid catalyst or a base.[1][8]

-

Causality: Both the 3α and 17β hydroxyl groups are converted to their corresponding acetate esters.

Final Step: Quaternization to Vecuronium Bromide (I)

-

Procedure: The diacetylated intermediate (IX) is dissolved in a suitable solvent like acetone or diethyl ether and reacted with methyl bromide.[3][8]

-

Causality: The nitrogen atom of the piperidine ring at the 16β position is more sterically accessible and more nucleophilic than the one at the 2β position, leading to selective quaternization at the 16-position to yield vecuronium bromide.

Caption: Selective quaternization of the 16β-piperidine nitrogen.

Synthesis of this compound via Selective Hydrolysis

The synthesis of this compound is achieved through the selective hydrolysis of the 17-acetate group of vecuronium bromide. The 17-acetoxy group is more susceptible to hydrolysis than the 3-acetoxy group.[10][11]

Rationale for Selective Hydrolysis

The differential reactivity of the two acetate groups can be attributed to steric and electronic factors. The 17β-acetate group is in a more sterically hindered environment compared to the 3α-acetate group. However, under basic conditions, the hydrolysis is favored at the 17-position. This selectivity can be controlled by carefully choosing the reaction conditions.

Experimental Protocol for Selective Hydrolysis

-

Procedure: Vecuronium bromide is dissolved in a suitable solvent system, such as methanol and water. A controlled amount of a base, like sodium hydroxide, is added. The reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to maximize the yield of the 17-deacetylated product while minimizing the formation of the 3,17-dihydroxy byproduct. The reaction is quenched by neutralization, and the product is isolated and purified.[10]

-

Self-Validation: The progress of the hydrolysis can be monitored by HPLC to ensure the desired level of conversion and to control the impurity profile. The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purification and Characterization

Purification of the final product, this compound, is typically achieved by recrystallization or column chromatography.[3][12] Characterization is performed using a combination of techniques:

-

HPLC: To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight. The molecular weight of this compound is 595.71 g/mol .[4][5]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure, including the stereochemistry.

Conclusion

The synthesis of this compound is a challenging yet well-defined process that leverages the established synthetic route to vecuronium bromide. A thorough understanding of the reaction mechanisms and careful control of the reaction conditions, particularly during the selective hydrolysis step, are paramount to achieving a high yield and purity of the target compound. This guide provides the foundational knowledge and experimental framework for professionals engaged in the synthesis and analysis of vecuronium bromide and its related substances.

References

- CN102603850A - Vecuronium bromide compound and production method thereof - Google Patents.

- CN101684139A - Synthesis process of vecuronium bromide - Google Patents.

-

Synthesis process of vecuronium bromide - Eureka | Patsnap. Available at: [Link]

-

Vecuronium Bromide-impurities - Pharmaffiliates. Available at: [Link]

-

Ciceri, S., et al. (2019). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. AIR Unimi. Available at: [Link]

- CN104829676A - Method for preparing vecuronium bromide intermediate by adopting micro-channel modular reaction device - Google Patents.

- WO2016009442A1 - Novel method for synthesis of neuromuscular blocking agents - Google Patents.

-

WO 2016/009442 A1 - Googleapis.com. Available at: [Link]

- US20050159398A1 - Processes for the preparation of rocuronium bromide and intermediates thereof - Google Patents.

-

Vecuronium Bromide EP Impurity A | 13529-31-2 - SynZeal. Available at: [Link]

- DE112005000178T5 - Process for the preparation of rocuronium bromide and intermediates thereof - Google Patents.

-

Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide - PubChem. Available at: [Link]

-

This compound (C32H55N2O3) - PubChemLite. Available at: [Link]

- WO1994017808A1 - Process to prepare pharmaceutical compositions containing vecuronium bromide - Google Patents.

-

Marshall, I. G., et al. (1983). Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat. British Journal of Anaesthesia, 55(8), 703-710. Available at: [Link]

-

Caldwell, J. E., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(5), 1121-1129. Available at: [Link]

Sources

- 1. CN101684139A - Synthesis process of vecuronium bromide - Google Patents [patents.google.com]

- 2. Synthesis process of vecuronium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide | C32H55BrN2O3 | CID 14029405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vecuronium Bromide EP Impurity A | 13529-31-2 | SynZeal [synzeal.com]

- 8. air.unimi.it [air.unimi.it]

- 9. CN104829676A - Method for preparing vecuronium bromide intermediate by adopting micro-channel modular reaction device - Google Patents [patents.google.com]

- 10. US20050159398A1 - Processes for the preparation of rocuronium bromide and intermediates thereof - Google Patents [patents.google.com]

- 11. DE112005000178T5 - Process for the preparation of rocuronium bromide and intermediates thereof - Google Patents [patents.google.com]

- 12. CN102603850A - Vecuronium bromide compound and production method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 17-Deacetyl Vecuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 17-deacetyl vecuronium bromide, a key metabolite of the widely used neuromuscular blocking agent, vecuronium bromide. This document moves beyond a surface-level description to delve into the nuanced pharmacology, receptor interactions, and potential clinical implications of this compound, offering valuable insights for professionals in the fields of pharmacology, anesthesiology, and drug development.

Introduction: Vecuronium and the Emergence of its Metabolites

Vecuronium bromide is a monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent.[1][2] Its primary clinical application is to induce skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation in intensive care unit (ICU) settings.[1] Vecuronium exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[1][3] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), vecuronium prevents depolarization of the muscle fiber, leading to muscle paralysis.

Vecuronium undergoes hepatic metabolism, resulting in the formation of three primary metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bisdesacetylvecuronium.[4][5] While 3-desacetylvecuronium is recognized as a potent neuromuscular blocker, retaining a significant portion of the parent compound's activity, the pharmacological profile of this compound is more complex and warrants a detailed examination.[1][6]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is competitive antagonism at the postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction.[4] Similar to its parent compound, it competes with acetylcholine for the binding sites on the α-subunits of the nAChR.[3] However, the removal of the acetyl group at the 17-position of the steroid nucleus significantly alters its potency.

Reduced Neuromuscular Blocking Potency

In vivo studies have demonstrated that this compound is a significantly weaker neuromuscular blocking agent compared to vecuronium. Research in anesthetized cats has shown that vecuronium is approximately 24 times more potent than its 17-hydroxy (17-deacetyl) derivative. This substantial decrease in potency highlights the critical role of the acetyl group at the 17-position for high-affinity binding to the nAChR.

A Paradoxical Antagonistic and Potentiating Effect

A fascinating and critical aspect of 17-deacetyl vecuronium's mechanism is its concentration-dependent paradoxical effect on a vecuronium-induced neuromuscular block. In vitro studies using rat phrenic nerve-hemidiaphragm preparations have revealed a dual action:

-

At low concentrations (e.g., 10 microM), this compound can reverse the neuromuscular block induced by vecuronium. [4]

-

At higher concentrations (e.g., 50 microM), it potentiates the neuromuscular block. [4]

This paradoxical behavior is not fully understood but is hypothesized to be related to the interaction between "slow" and "fast" competitive antagonists at the receptor site.[4] This complex interaction underscores the importance of understanding the metabolic profile of vecuronium, especially in clinical scenarios where metabolite accumulation may occur.

Comparative Pharmacodynamics of Vecuronium Metabolites

To fully appreciate the role of 17-deacetyl vecuronium, it is essential to compare its activity with that of the other vecuronium metabolites.

| Compound | Relative Neuromuscular Blocking Potency (Vecuronium = 1) | Key Characteristics |

| Vecuronium Bromide | 1 | Parent compound, potent neuromuscular blocker. |

| 3-Desacetylvecuronium | ~0.8 - 1.2 | Potent active metabolite, can contribute to prolonged neuromuscular blockade.[5][6] |

| This compound | ~0.04 | Weak neuromuscular blocker with paradoxical effects. |

| 3,17-Bisdesacetylvecuronium | ~0.037 | Significantly less potent than vecuronium.[5] |

Table 1: Comparative Potency of Vecuronium and its Metabolites.

Experimental Protocols for Characterization

The elucidation of the mechanism of action of this compound relies on robust in vivo and in vitro experimental protocols.

In Vivo Assessment of Neuromuscular Blockade

A standard method for determining the neuromuscular blocking potency of a compound is the in vivo nerve stimulation and muscle tension recording model, often performed in cats or rats.

Step-by-Step Methodology:

-

Animal Preparation: The animal is anesthetized, and a peripheral nerve (e.g., the sciatic nerve) is surgically exposed and isolated.

-

Muscle Preparation: The tendon of a corresponding muscle (e.g., the tibialis anterior) is detached and connected to a force transducer to measure isometric muscle contractions.

-

Nerve Stimulation: The isolated nerve is stimulated with supramaximal electrical pulses, typically in a train-of-four (TOF) pattern, to elicit muscle contractions.

-

Drug Administration: The test compound (this compound) is administered intravenously at varying doses.

-

Data Acquisition: The force of muscle contraction is recorded continuously. The degree of neuromuscular block is quantified as the percentage reduction in twitch height compared to the pre-drug baseline.

-

Dose-Response Curve Generation: By plotting the percentage of block against the administered dose, a dose-response curve is generated, from which the ED50 (the dose required to produce 50% block) can be calculated.[7]

Caption: Workflow for in vivo assessment of neuromuscular blockade.

In Vitro Receptor Binding Affinity Assay

Radioligand binding assays are employed to determine the affinity of a compound for its receptor.

Step-by-Step Methodology:

-

Receptor Preparation: Membranes rich in nicotinic acetylcholine receptors are prepared from a suitable source, such as the electric organ of Torpedo californica or cultured cells expressing the receptor.

-

Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the nAChR (e.g., [³H]-epibatidine) is chosen.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification of Radioactivity: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.[8][9]

Caption: Neuromuscular junction signaling and the action of 17-deacetyl vecuronium.

Clinical Significance and Implications

The accumulation of vecuronium and its active metabolites, including 3-desacetylvecuronium, has been implicated in prolonged neuromuscular blockade, particularly in critically ill patients in the ICU with renal or hepatic dysfunction.[10][11][12][13][14][15] While 17-deacetyl vecuronium is significantly less potent than its parent compound and the 3-desacetyl metabolite, its paradoxical effects raise important clinical considerations.

In situations of prolonged vecuronium administration, the accumulation of 17-deacetyl vecuronium, even at low concentrations, could potentially modulate the neuromuscular block in an unpredictable manner. The antagonistic effect at low concentrations could theoretically counteract the intended paralysis, while higher concentrations could contribute to the overall block. This highlights the importance of monitoring neuromuscular function in patients receiving long-term vecuronium infusions. Further research is warranted to fully elucidate the clinical impact of 17-deacetyl vecuronium accumulation and its paradoxical interactions with vecuronium.

Conclusion

This compound, a metabolite of vecuronium, is a weak competitive antagonist at the nicotinic acetylcholine receptor. Its significantly lower potency compared to the parent compound is a key feature of its pharmacological profile. The most intriguing aspect of its mechanism of action is the paradoxical concentration-dependent effect, where it can antagonize a vecuronium-induced block at low concentrations and potentiate it at higher concentrations. While the clinical significance of this metabolite alone is likely limited due to its low potency, its complex interactions with vecuronium warrant consideration, particularly in the context of prolonged neuromuscular blockade in critically ill patients. A thorough understanding of the pharmacology of all of vecuronium's metabolites is crucial for the safe and effective use of this important neuromuscular blocking agent.

References

-

Vecuronium - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Paradoxical antagonism of neuromuscular block by vecuronium metabolites. PubMed. [Link]

-

Prolonged paralysis in intensive care unit patients after the use of neuromuscular blocking agents: a review of the literature. PubMed. [Link]

-

Antagonism of vecuronium by one of its metabolites in vitro. PubMed. [Link]

-

Prolonged paralysis after long-term administration of vecuronium in the intensive care unit. National Center for Biotechnology Information. [Link]

-

The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed. [Link]

-

Prolonged neuromuscular blockade following vecuronium infusion. PubMed. [Link]

-

Clinical pharmacokinetics of neuromuscular blocking drugs. PubMed. [Link]

-

Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. National Center for Biotechnology Information. [Link]

-

Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis. National Center for Biotechnology Information. [Link]

-

Pharmacology of Neuromuscular Blocking Drugs. Anesthesia Key. [Link]

-

Vecuronium bromide. Wikipedia. [Link]

-

Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. PubMed. [Link]

-

Neuromuscular Junction In Vitro Assay. Axion BioSystems. [Link]

-

An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System. National Center for Biotechnology Information. [Link]

-

Formation and Characterization of in vitro Bioengineered Neuromuscular Junction Models. National Center for Biotechnology Information. [Link]

-

A functional system for high-content screening of neuromuscular junctions in vitro. National Center for Biotechnology Information. [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

-

In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. National Center for Biotechnology Information. [Link]

-

Structure:action relationships among some desacetoxy analogues of pancuronium and vecuronium in the anesthetized cat. PubMed. [Link]

-

Determining the potency of neuromuscular blockers: are traditional methods flawed?. PubMed. [Link]

-

Radioligand binding methods: practical guide and tips. PubMed. [Link]

-

Assay Protocol Book. PDSP. [Link]

-

Effects of a new neuromuscular blocking agent (Org 9426) in anaesthetized cats and pigs and in isolated nerve-muscle preparations. PubMed. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Center for Biotechnology Information. [Link]

-

Speed of onset of neuromuscular blockade. Deranged Physiology. [Link]

-

Pharmacokinetics, neuromuscular effects, and biodisposition of 3-desacetylvecuronium (Org 7268) in cats. PubMed. [Link]

Sources

- 1. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vecuronium bromide - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 4. Paradoxical antagonism of neuromuscular block by vecuronium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of vecuronium by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prolonged paralysis in intensive care unit patients after the use of neuromuscular blocking agents: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prolonged neuromuscular blockade following vecuronium infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Active Metabolite of Clinical Significance

An In-Depth Technical Guide to the Pharmacological Profile of 17-Deacetyl Vecuronium Bromide

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent in clinical anesthesia, valued for its intermediate duration of action and cardiovascular stability.[1][2] However, the biotransformation of vecuronium yields metabolites that are not inert. The principal metabolite, this compound (also known as 3-desacetylvecuronium), is a pharmacologically active compound with significant neuromuscular blocking properties.[3][4]

The clinical relevance of 17-Deacetyl vecuronium comes to the forefront during prolonged administration of its parent compound, particularly in the intensive care unit (ICU) setting.[3] Accumulation of this metabolite can lead to a significant and unpredictable extension of neuromuscular blockade, complicating patient management and weaning from mechanical ventilation.[3] This guide provides a detailed examination of the pharmacological profile of 17-Deacetyl vecuronium, offering researchers and drug development professionals a comprehensive understanding of its mechanism, kinetics, and clinical implications.

Chemical and Physical Properties

17-Deacetyl vecuronium is the product of deacetylation at the 17-position of the steroid nucleus of vecuronium.[5] This structural modification, while seemingly minor, has a discernible impact on the molecule's pharmacokinetic and pharmacodynamic properties.

-

IUPAC Name: [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide[6]

-

Molecular Formula: C₃₂H₅₅BrN₂O₃[6]

-

Molecular Weight: 595.7 g/mol [6]

-

Synonyms: 3-Desacetyl Vecuronium, 17-hydroxyvecuronium, ORG-NC-58[6]

Mechanism of Action: Competitive Antagonism at the Nicotinic Receptor

Similar to its parent compound, 17-Deacetyl vecuronium functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2][7][8] By binding to these receptors, it prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.[8]

The neuromuscular blockade is non-depolarizing, a characteristic feature of the aminosteroid class of muscle relaxants.[9] The effects can be reversed by increasing the concentration of acetylcholine at the synapse, which is typically achieved by administering acetylcholinesterase inhibitors like neostigmine or edrophonium.[2]

Sources

- 1. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. VECURONIUM BROMIDE FOR INJECTION [dailymed.nlm.nih.gov]

- 3. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 6. Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide | C32H55BrN2O3 | CID 14029405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. youtube.com [youtube.com]

- 9. Vecuronium bromide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 17-Deacetyl Vecuronium Bromide: A Metabolite of Vecuronium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent, essential for inducing muscle relaxation in clinical settings. Its biotransformation is a critical aspect of its pharmacokinetic and pharmacodynamic profile, leading to the formation of several metabolites. While the 3-desacetyl metabolite is well-studied for its significant neuromuscular blocking activity, the 17-deacetyl derivative presents a more complex and nuanced pharmacological profile. This guide provides a comprehensive technical overview of 17-deacetyl vecuronium bromide, exploring its formation, chemical properties, unique pharmacodynamic characteristics—including a paradoxical antagonistic effect—and the analytical methodologies required for its detection and quantification. This document serves as a resource for researchers engaged in pharmacology, drug metabolism, and the development of neuromuscular blocking agents.

Introduction to Vecuronium Bromide: The Parent Compound

Vecuronium bromide is a monoquaternary aminosteroid, structurally related to pancuronium.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By blocking the binding of acetylcholine, vecuronium prevents depolarization of the muscle fiber, resulting in muscle relaxation or paralysis.[2] It is characterized by an intermediate duration of action and a lack of significant cardiovascular side effects, making it a staple in general anesthesia to facilitate endotracheal intubation and surgical relaxation.[3][4] The metabolism of vecuronium, occurring primarily in the liver, is a key determinant of its duration of action and overall clinical profile.[5][6]

The Metabolic Fate of Vecuronium Bromide

Vecuronium undergoes hydrolysis in the body, primarily through hepatic mechanisms, to form three main metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-bisdesacetyl vecuronium.[7] The deacetylation process, catalyzed by non-specific carboxylesterases, alters the potency and pharmacokinetic properties of the resulting compounds.

Caption: Metabolic pathway of vecuronium bromide.

The most clinically significant of these is 3-desacetyl vecuronium, which retains approximately 50-80% of the neuromuscular blocking potency of the parent drug and can accumulate, particularly with prolonged use or in patients with renal impairment, leading to extended paralysis.[3][8][9] In contrast, the 17-deacetyl and 3,17-bisdesacetyl metabolites are considerably less potent.[10][11]

A Detailed Profile of this compound

This metabolite, also known as Vecuronium Bromide Related Compound B in the USP, is formed by the removal of the acetyl group at the 17-position of the steroid nucleus.[12][13] While formed in smaller quantities and possessing weaker activity than its 3-desacetyl counterpart, its unique properties merit detailed investigation.

Chemical and Physical Properties

A precise understanding of the molecule's characteristics is fundamental for its synthesis as a reference standard and for the development of specific analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide | [14][15] |

| Molecular Formula | C₃₂H₅₅BrN₂O₃ | [14] |

| Molecular Weight | 595.7 g/mol | [14] |

| CAS Number | 50587-95-6 | [12][14] |

| Parent Cation | 17-Deacetyl vecuronium (C₃₂H₅₅N₂O₃⁺) | [16] |

Pharmacodynamics: Potency and Paradoxical Antagonism

The removal of the acetyl group at the 17-position drastically reduces the compound's ability to block the nAChR.

Potency Comparison: Studies in cats have demonstrated that 17-deacetyl vecuronium is approximately 24 times less potent than vecuronium, while the 3,17-bisdesacetyl derivative is 72 times less potent.[11] This is in stark contrast to the 3-desacetyl metabolite, which is only 1.4 times less potent than the parent compound in the same model.[11] This highlights the critical role of the 17-acyloxy group for high-affinity binding to the nicotinic receptor.

| Compound | Relative Potency (Vecuronium = 1) | ED₅₀ (μg/kg) |

| Vecuronium | 1 | ~20-24[17][18] |

| 3-Desacetyl Vecuronium | ~0.8 | ~29 (Calculated from potency ratio)[9] |

| 17-Deacetyl Vecuronium | ~0.04 | ~576 (Calculated from potency ratio)[11] |

| 3,17-Bisdesacetyl Vecuronium | ~0.014 | ~1728 (Calculated from potency ratio)[11] |

Note: ED₅₀ values for metabolites are estimated based on relative potency data from animal studies, as human data is limited.

Paradoxical Antagonism: The most intriguing pharmacodynamic feature of 17-deacetyl vecuronium is its dualistic effect on the neuromuscular blockade induced by vecuronium. A pivotal in-vitro study using rat phrenic nerve-hemidiaphragm preparations revealed a paradoxical concentration-dependent interaction.[10]

-

At low concentrations (10 µM): 17-deacetyl vecuronium (and the 3,17-bisdesacetyl metabolite) reversed the neuromuscular block caused by vecuronium.[10]

-

At high concentrations (50 µM): The same metabolites increased the degree of block, acting in a more expected, additive fashion.[10]

The proposed mechanism for this phenomenon is an interaction between "slow" and "fast" competitive antagonists at the receptor site, though further elucidation is required.[10] This suggests that under certain conditions, a metabolite considered "weak" could modulate the action of its potent parent compound in an unexpected manner.

Caption: Postulated dualistic action at the nAChR.

Pharmacokinetics

Detailed pharmacokinetic studies focusing specifically on 17-deacetyl vecuronium are scarce in the literature, largely because it is not formed in sufficient quantities to be a primary determinant of the clinical course of neuromuscular blockade. Its physicochemical properties suggest it would be handled similarly to vecuronium and its other metabolites, with primary clearance via the liver and excretion in bile and urine.[2][6] For context, the key pharmacokinetic parameters for vecuronium and its principal metabolite, 3-desacetyl vecuronium, are presented below.

| Parameter | Vecuronium | 3-Desacetyl Vecuronium | Source(s) |

| Plasma Clearance (Cl) | 5.2 - 5.4 ml·kg⁻¹·min⁻¹ | 3.5 ml·kg⁻¹·min⁻¹ | [9][19] |

| Volume of Distribution (Vd) | 152 - 201 ml·kg⁻¹ | 254 ml·kg⁻¹ | [9][20] |

| Elimination Half-life (t½) | 34 - 71 min | 116 min | [9][19] |

The lower clearance and longer half-life of 3-desacetyl vecuronium are responsible for its accumulation and the potential for prolonged blockade.[9] It is plausible that 17-deacetyl vecuronium has different kinetic parameters, but they are not considered clinically relevant under normal circumstances.

Analytical Methodologies for Metabolite Quantification

The structural similarity and low plasma concentrations of vecuronium metabolites necessitate sensitive and specific analytical methods for their accurate quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this application.

Overview of Techniques

-

High-Performance Liquid Chromatography (HPLC): Can be used with electrochemical or UV detection, but may lack the specificity to easily resolve all metabolites from endogenous interferences.[21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the quaternary amine structures, adding complexity to sample preparation.[22]

-

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): Offers the optimal combination of separation efficiency, sensitivity, and specificity for quantifying these polar, non-volatile compounds directly from biological matrices.[23]

Example Protocol: LC-ESI-MS for Vecuronium Metabolites in Serum

This protocol is a synthesized example based on methodologies described in the literature, particularly by Goto et al.[23] It provides a robust framework for the simultaneous determination of vecuronium and its deacetylated metabolites.

Step 1: Preparation of Standards and Reagents

-

Obtain certified reference standards for vecuronium, 3-desacetyl vecuronium, 17-deacetyl vecuronium, and 3,17-bisdesacetyl vecuronium.

-

Prepare stock solutions in methanol (e.g., 1 mg/mL) and create a series of working standards via serial dilution for the calibration curve (e.g., 0.25–50.0 ng/mL).

-

Prepare an internal standard (IS) solution (e.g., 3,17-bispropionyl pancuronium or a stable isotope-labeled analog).

Step 2: Sample Preparation (Solid-Phase Extraction)

-

Condition a weak cation exchange SPE cartridge (e.g., Oasis WCX) with methanol followed by water.

-

To 200 µL of serum/plasma, add the internal standard.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate buffer (e.g., ammonium acetate) to remove interferences.

-

Elute the analytes with a methanolic solution containing an acid (e.g., formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen at room temperature.

-

Reconstitute the residue in 40-50 µL of the initial mobile phase.

Step 3: LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., CAPCELL PAK MG II, 2.0 mm x 50 mm).[23]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from ~5% B to 95% B over several minutes to ensure separation of the analytes.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.

-

Ionization Mode: Positive Ion Mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity. Monitor for the specific m/z transitions of each analyte and the internal standard.

Caption: LC-MS/MS analytical workflow diagram.

Conclusion

This compound is a minor but pharmacologically intriguing metabolite of vecuronium. While its low potency and concentration render it clinically insignificant in terms of contributing to neuromuscular blockade, its paradoxical ability to reverse vecuronium's effects at low concentrations presents a fascinating area for pharmacological research.[10] This phenomenon underscores the complex interactions that can occur at the nicotinic receptor and highlights the importance of characterizing all metabolites, even those deemed "weak." A thorough understanding of the entire metabolic profile, facilitated by robust analytical techniques like LC-MS, is essential for the comprehensive evaluation of drug safety and efficacy in both preclinical and clinical drug development.

References

-

Uchida, O., & Kudo, T. (1994). Paradoxical antagonism of neuromuscular block by vecuronium metabolites. PubMed. [Link]

-

Wali, F. A. (1995). Antagonism of vecuronium by one of its metabolites in vitro. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 17-Deacetyl vecuronium. PubChem. [Link]

-

Goto, J., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(3), 166-171. [Link]

-

PubChemLite. (n.d.). This compound (C32H55N2O3). PubChemLite. [Link]

-

Ginsberg, B., et al. (1984). Potency determination for vecuronium (ORG NC45): comparison of cumulative and single-dose techniques. PubMed. [Link]

-

ResearchGate. (n.d.). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). ResearchGate. [Link]

-

Pfizer. (n.d.). Vecuronium Bromide. Pfizer. [Link]

-

Caldwell, J. E., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed. [Link]

-

Patel, P., & Kendall, M. C. (2024). Neuromuscular Blocking Agents. StatPearls - NCBI Bookshelf. [Link]

-

Deranged Physiology. (2024). Pharmacology of neuromuscular blocking drugs. Deranged Physiology. [Link]

-

Wierda, J. M., et al. (1997). Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids. PubMed. [Link]

-

Xue, F. S., et al. (1998). Dose-response curve and time-course of effect of vecuronium in male and female patients. PubMed. [Link]

-

Sharma, P., et al. (2014). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics). IOSR Journal of Pharmacy, 4(12), 22-26. [Link]

-

Ducharme, J., et al. (1992). High-performance liquid chromatography—electrochemical detection of vecuronium and its metabolites in human plasma. Scilit. [Link]

-

Patel, P., & Hashmi, M. F. (2024). Vecuronium. StatPearls - NCBI Bookshelf. [Link]

-

Lebrault, C., et al. (1986). Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. PubMed. [Link]

-

Global Substance Registration System. (n.d.). 17-DEACETYL VECURONIUM. GSRS. [Link]

-

U.S. Pharmacopeia. (n.d.). Vecuronium Bromide. USP. [Link]

-

Shanks, C. A., et al. (1983). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. PubMed. [Link]

-

Du, G., et al. (1998). The pharmacokinetics of vecuronium in male and female patients. PubMed. [Link]

-

Marshall, I. G., et al. (1983). Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat. PubMed. [Link]

-

WikiAnesthesia. (2023). Vecuronium. WikiAnesthesia. [Link]

-

Kopman, A. F., & Eikermann, M. (2010). Determining the potency of neuromuscular blockers: are traditional methods flawed?. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Vecuronium. PubChem. [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Vecuronium Bromide. USP-NF. [Link]

-

Healio. (n.d.). Vecuronium Bromide: Uses, Side Effects & Dosage. Healio. [Link]

-

Lennon, R. L., & Miller, R. A. (1984). Vecuronium: a new nondepolarizing neuromuscular-blocking agent. Clinical pharmacology, pharmacokinetics, cardiovascular effects and use in special clinical situations. PubMed. [Link]

Sources

- 1. Vecuronium | C34H57N2O4+ | CID 39765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vecuronium - WikiAnesthesia [wikianesthesia.org]

- 3. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vecuronium: a new nondepolarizing neuromuscular-blocking agent. Clinical pharmacology, pharmacokinetics, cardiovascular effects and use in special clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Antagonism of vecuronium by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paradoxical antagonism of neuromuscular block by vecuronium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.usp.org [store.usp.org]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide | C32H55BrN2O3 | CID 14029405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | High Purity | RUO [benchchem.com]

- 16. 17-Deacetyl vecuronium | C32H55N2O3+ | CID 14029406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dose-response curve and time-course of effect of vecuronium in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The pharmacokinetics of vecuronium in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. square.umin.ac.jp [square.umin.ac.jp]

An In-Depth Technical Guide to the In Vitro Activity of 17-Deacetyl Vecuronium Bromide

Abstract

Vecuronium, a widely utilized nondepolarizing neuromuscular blocking agent, undergoes hepatic metabolism to form several derivatives, including 3-deacetyl, 17-deacetyl, and 3,17-bis-deacetyl vecuronium.[1] Among these, 17-deacetyl vecuronium bromide emerges as a compound of interest due to its distinct pharmacological profile compared to the parent drug. While possessing a significantly weaker neuromuscular blocking action, it exhibits complex interactions at the neuromuscular junction.[2] This technical guide provides a comprehensive overview of the in vitro activity of this compound, synthesizing data from disparate sources to offer a coherent narrative for researchers, scientists, and drug development professionals. We will delve into its fundamental mechanism of action, present robust in vitro methodologies for its characterization, and discuss the interpretation of key experimental data. This document is designed to serve as a foundational resource, explaining the causality behind experimental choices and grounding its claims in verifiable, authoritative sources to ensure scientific integrity.

Introduction: The Significance of a Metabolite

Vecuronium bromide is a monoquaternary aminosteroid neuromuscular blocker with an intermediate duration of action.[3] Its clinical efficacy is primarily attributed to its competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.[4][5] Approximately 30-40% of a vecuronium dose is metabolized in the liver, leading to the formation of hydroxylated and deacetylated derivatives.[4][6]

The primary metabolites are:

-

3-deacetyl vecuronium (ORG 7268): Retains significant neuromuscular blocking activity, estimated to be around 80% of the potency of vecuronium.[3][7]

-

17-deacetyl vecuronium (ORG NC58): Exhibits weak neuromuscular blocking action.[2]

-

3,17-bis-deacetyl vecuronium (ORG 7402): Also demonstrates weak neuromuscular blocking effects.[2]

While the high potency of the 3-deacetyl metabolite has been a subject of considerable study, particularly in the context of prolonged paralysis in ICU settings, the in vitro activity of 17-deacetyl vecuronium is more nuanced.[7] Understanding its profile is crucial for a complete safety and efficacy assessment of vecuronium, as metabolites can modulate the action of the parent compound and contribute to the overall clinical picture.[1] This guide will focus exclusively on the in vitro characterization of this compound.

Hepatic Metabolism of Vecuronium

The biotransformation of vecuronium to its deacetylated metabolites is a critical aspect of its pharmacology. This process, occurring primarily in the liver, alters the molecular structure and, consequently, the affinity of the compound for the nAChR.[6]

Caption: Metabolic pathway of vecuronium in the liver.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

The primary target for 17-deacetyl vecuronium, like its parent compound, is the nAChR at the neuromuscular junction.[8] The nAChR is a pentameric ligand-gated ion channel essential for synaptic transmission.[9] Nondepolarizing agents like vecuronium and its metabolites act as competitive antagonists, binding to the ACh recognition sites and preventing the channel opening required for muscle depolarization.[4]

However, the affinity of 17-deacetyl vecuronium for the nAChR is substantially lower than that of vecuronium. This reduced affinity is the molecular basis for its weaker neuromuscular blocking potency. Interestingly, studies have shown that at low concentrations (e.g., 10 µM), 17-deacetyl vecuronium can paradoxically reverse the neuromuscular block induced by vecuronium in in vitro rat phrenic nerve-hemidiaphragm preparations.[2] At higher concentrations (50 µM), it contributes to the block.[2] This suggests a complex interaction, possibly related to different affinities for the two non-identical ACh binding sites on the receptor (α-ε and α-δ interfaces) or interactions between "slow" and "fast" competitive antagonists.[2][9]

Caption: Competitive antagonism at the nicotinic acetylcholine receptor.

In Vitro Methodologies for Characterization

To rigorously assess the activity of this compound, a multi-faceted approach employing various in vitro techniques is essential. Each method provides a unique layer of information, from molecular binding to functional tissue response.

Radioligand Binding Assays

Causality: This assay directly quantifies the affinity of a test compound (the "ligand," in this case, 17-deacetyl vecuronium) for a specific receptor (nAChR). It is a foundational experiment to determine the dissociation constant (Kd) or inhibition constant (Ki), which are inverse measures of binding affinity. A high Ki value indicates low affinity.

Protocol: Competitive Inhibition Binding Assay

-

Preparation of Receptor Source:

-

Homogenize tissue rich in nAChRs (e.g., electric organ from Torpedo californica, or cultured cells expressing specific nAChR subunits) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane preparation in the assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Setup (Self-Validating System):

-

Total Binding: Incubate membranes with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).

-

Non-Specific Binding (Negative Control): Incubate membranes, radioligand, and a high concentration of a known, potent, unlabeled nAChR antagonist (e.g., 1 mM nicotine or d-tubocurarine) to saturate all specific binding sites.

-

Competitive Binding: Incubate membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation & Separation:

-

Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound ligand.

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of 17-deacetyl vecuronium.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

-

Caption: Workflow for a competitive radioligand binding assay.

Isolated Nerve-Muscle Preparations

Causality: This ex vivo method provides a functional assessment of neuromuscular blockade in an integrated biological system. It preserves the physiological relationship between nerve stimulation, neurotransmitter release, receptor activation, and muscle contraction. The rat phrenic nerve-hemidiaphragm preparation is a classic and robust model for this purpose.[1]

Protocol: Rat Phrenic Nerve-Hemidiaphragm Assay

-

Tissue Dissection:

-

Humanely euthanize a rat (e.g., Sprague-Dawley) following institutionally approved ethical guidelines.

-

Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.

-

Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Experimental Setup:

-

Attach the central tendon of the diaphragm to an isometric force transducer to measure muscle contraction.

-

Place the phrenic nerve on stimulating electrodes.

-

Allow the preparation to equilibrate for at least 30-60 minutes, applying a resting tension (e.g., 1-2 g).

-

-

Stimulation and Recording (Self-Validating System):

-

Stimulate the phrenic nerve supramaximally with single pulses (e.g., 0.1-0.2 Hz frequency, 0.5 ms duration). This serves as the baseline response (positive control).

-

Record the twitch tension using a data acquisition system. The baseline twitch height should be stable before adding any compounds.

-

-

Compound Application and Data Collection:

-

Establish a cumulative concentration-response curve. Add this compound to the organ bath in increasing concentrations, allowing the response to stabilize at each concentration before adding the next.

-

Record the percentage inhibition of the initial twitch height at each concentration.

-

Plot the percentage inhibition of twitch response against the log concentration of the compound.

-

Fit the data to determine the EC50 (effective concentration that produces 50% of the maximal inhibitory response).

-

-

Washout and Recovery:

-

After obtaining the maximal response, perform repeated washouts with fresh physiological salt solution to observe the reversibility of the block.

-

Electrophysiology on Recombinant Receptors

Causality: Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured mammalian cells (e.g., HEK293), offer the highest resolution for studying ligand-receptor interactions. These methods allow for the precise control of membrane voltage and the direct measurement of ion currents flowing through the nAChR channels in response to agonist application, with and without the antagonist.

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNAs encoding the subunits of the desired nAChR (e.g., the adult muscle type: α1, β1, δ, and ε subunits).

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte's membrane potential at a holding potential where ACh-evoked currents are robust (e.g., -60 to -80 mV).

-

-

Data Acquisition:

-

Apply a brief pulse of a known concentration of acetylcholine (the agonist) to elicit an inward current (IACh). This is the control response.

-

After the current returns to baseline, co-apply the same concentration of ACh with a specific concentration of this compound.

-

Measure the peak amplitude of the inhibited current.

-

Repeat this process for a range of antagonist concentrations to generate a concentration-inhibition curve.

-

-

Analysis:

-

Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Iinhibited / Icontrol)) * 100 .

-

Plot the percentage inhibition against the log concentration of 17-deacetyl vecuronium and fit the data to determine the IC50.

-

Quantitative Data and Interpretation

The primary output of these in vitro assays is a measure of potency, typically expressed as an IC50, EC50, or Ki. These values are crucial for comparing the activity of 17-deacetyl vecuronium to its parent compound and other metabolites.

| Compound | In Vitro Potency Metric | Relative Potency | Source |

| Vecuronium Bromide | IC50 (nAChR binding) | ~9.9 nM | [11] |

| EDmax50 (Rat hemidiaphragm) | 1 (Reference) | [1] | |

| 3-Deacetyl Vecuronium | EC50 (Neuromuscular block) | ~1.2 times less potent than Vecuronium | [1][7] |

| 17-Deacetyl Vecuronium | Neuromuscular blocking action | Weak | [2] |

| 3,17-bis-deacetyl Vecuronium | EDmax50 (Rat hemidiaphragm) | ~27 times less potent than Vecuronium | [1] |

| Neuromuscular blocking action | Weak | [2] |

Interpretation:

-

The data clearly establishes that deacetylation at the 17-position dramatically reduces the neuromuscular blocking potency compared to vecuronium.[2]

-

While the 3-deacetyl metabolite retains high potency, the 17-deacetyl and 3,17-bis-deacetyl metabolites are significantly weaker antagonists at the nAChR.[1][7]

-

The paradoxical reversal of vecuronium-induced block by low concentrations of 17-deacetyl vecuronium, as observed in functional assays, highlights a limitation of simple binding assays.[2] It underscores the importance of using integrated systems (like nerve-muscle preparations) to uncover more complex pharmacological interactions that would be missed at the molecular level alone.

Conclusion

The in vitro characterization of this compound reveals it to be a metabolite with weak, yet complex, activity at the neuromuscular junction. While its direct contribution to neuromuscular blockade is minimal compared to vecuronium and its 3-deacetyl derivative, its potential to modulate the effects of the parent compound warrants consideration.[1][2] The methodologies outlined in this guide—spanning receptor binding, electrophysiology, and functional tissue assays—provide a robust framework for the comprehensive evaluation of this and other neuromuscular blocking agents. A thorough understanding, grounded in these fundamental in vitro principles, is indispensable for the development of safer and more effective drugs in the field of anesthesiology and critical care.

References

-

Buckingham, K., & Marshall, I. G. (1995). In-vitro smooth muscle relaxant activity of a series of vecuronium analogues in the rat aorta. Journal of Pharmacy and Pharmacology, 47(7), 567-571. [Link]

-

Wali, F. A. (1997). Antagonism of vecuronium by one of its metabolites in vitro. Pharmacology & Toxicology, 80(1), 43-48. [Link]

-

Pradhap (Anesthesia Tech). (2021). Vecuronium | Non-depolarizing muscle relaxant. YouTube. [Link]

-

Singh, P., et al. (2016). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). ResearchGate. [Link]

-

Uchida, O., et al. (1995). Paradoxical antagonism of neuromuscular block by vecuronium metabolites. Masui. The Japanese Journal of Anesthesiology, 44(2), 183-187. [Link]

-

Donati, F., & Meistelman, C. (1991). Potency determination for vecuronium (ORG NC45): comparison of cumulative and single-dose techniques. Anesthesiology, 74(5), 841-845. [Link]

-

Medscape. Vecuronium dosing, indications, interactions, adverse effects, and more. [Link]

-

Shukla, A., & Morrison, C. (2024). Vecuronium. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

WikiAnesthesia. (2023). Vecuronium. [Link]

-

Caldwell, J. E., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(4), 897-905. [Link]

-

National Center for Biotechnology Information. (n.d.). 17-Deacetyl vecuronium. PubChem Compound Database. [Link]

-

Jonsson, M., et al. (2006). Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor. Molecular Pharmacology, 70(3), 1011-1020. [Link]

-

Plaud, B., et al. (2024). An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism. Journal of Medical Primatology. [Link]

-

Soro-Arnáiz, I., et al. (2014). Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship. ResearchGate. [Link]

-

Niks, E. H., et al. (2016). The association between anti-acetylcholine receptor antibody level and clinical improvement in myasthenia gravis. Journal of Neuroimmunology, 295-296, 7-11. [Link]

-

DailyMed. (n.d.). Vecuronium Bromide. U.S. National Library of Medicine. [Link]

-

Akaike, A., et al. (2018). Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium. PLOS ONE, 13(10), e0204008. [Link]

-

Kandasamy, S., & Shailesh, S. (2024). Neuromuscular Blocking Agents. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Wang, Y., et al. (2023). Neuromuscular blocking agents and Reversal Agents usage, and Neuromuscular Blockade Monitoring in Intensive Care Units. International Journal of General Medicine, 16, 3281-3290. [Link]

-

OpenAnesthesia. (2024). Unlocking the 2023 ASA Guidelines: Updates on Neuromuscular Blockade Monitoring and Antagonism. YouTube. [Link]

Sources

- 1. Antagonism of vecuronium by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paradoxical antagonism of neuromuscular block by vecuronium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vecuronium - WikiAnesthesia [wikianesthesia.org]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium | PLOS One [journals.plos.org]

- 9. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The association between anti‐acetylcholine receptor antibody level and clinical improvement in myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vecuronium bromide, Competitive nicotinic acetylcholine receptor antagonist (CAS 50700-72-6) | Abcam [abcam.com]

Vecuronium Bromide and its Impurities: A Journey from Discovery to Analytical Control

An In-Depth Technical Guide

Abstract

Vecuronium bromide, a cornerstone of modern anesthesia, provides skeletal muscle relaxation essential for surgical procedures.[1] Its journey from a derivative of pancuronium to a widely used generic medication is a story of targeted chemical synthesis aimed at refining clinical efficacy and minimizing side effects.[2][3] However, like any synthetic pharmaceutical agent, the purity of vecuronium bromide is critical to its safety and effectiveness. This technical guide provides a comprehensive exploration of the discovery and history of vecuronium bromide, with a deep dive into the origins, identification, and control of its impurities. We will examine process-related impurities arising from its synthesis, degradation products formed under various stress conditions, and the advanced analytical methodologies required to ensure its quality meets stringent pharmacopeial standards. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and manufacturing of complex pharmaceutical compounds.

Historical Perspective: The Quest for a 'Clean' Neuromuscular Blocker

The development of neuromuscular blocking agents (NMBAs) is a fascinating chapter in pharmacology, beginning with the study of curare, the poison used on arrowheads by South American indigenous peoples.[4] Claude Bernard's experiments in the 1840s pinpointed its site of action to the neuromuscular junction.[2][5] This foundational knowledge paved the way for the synthesis of quaternary ammonium compounds, the structural class to which most modern muscle relaxants belong.[5]

The direct predecessor to vecuronium was pancuronium bromide, synthesized in 1964.[3] While effective, pancuronium exhibited vagolytic (heart rate-increasing) side effects due to its bisquaternary steroid structure, which interacted with cardiac muscarinic receptors.[2] This clinical shortcoming fueled the search for an agent with a more favorable cardiovascular profile.

In 1973, a paper on the structure-activity relationships of aminosteroid muscle relaxants described a mono-quaternary analogue of pancuronium.[1][2] This compound, later named vecuronium, was the result of demethylating the nitrogen atom in the A-ring of the steroid nucleus, a targeted modification by chemist David Savage to eliminate the unwanted cardiac effects.[2] This innovation yielded a 'clean drug' with an intermediate duration of action, marking a significant advancement in anesthesia.[2][3] Vecuronium bromide was approved for medical use in the United States in 1984 and is now a widely available generic medication.[1]

Caption: Evolution from natural product to targeted synthetic drug.

The Genesis of Impurities: Synthesis and Degradation Pathways

The control of impurities in an active pharmaceutical ingredient (API) like vecuronium bromide begins with a thorough understanding of its synthesis and chemical stability. Impurities are not merely contaminants; they are chemical entities that can arise from starting materials, intermediates, side reactions, or the degradation of the API itself.

Synthesis-Related Impurities

The synthesis of vecuronium bromide is a multi-step process, typically starting from epiandrosterone.[6][7] Each step presents an opportunity for the formation of impurities if reaction conditions are not meticulously controlled.

A common synthetic route involves several key transformations:

-

Esterification and Elimination: Creating unsaturated ketones.[6]

-

Epoxidation: Forming reactive epoxide intermediates.[6]

-

Ring-opening: Introducing the piperidine moieties.[6]

-

Reduction and Acetylation: Establishing the final stereochemistry and functional groups.[6]

-

Quaternization: The final step to form the mono-quaternary ammonium salt, vecuronium bromide.[6]

This complex pathway can generate several key process-related impurities, most notably Pancuronium bromide (Impurity B) . Pancuronium is the bisquaternary analogue of vecuronium and can be formed if the quaternization step is not selective, leading to methylation of both piperidine nitrogen atoms.[2][8] Other impurities, such as Vecuronium Bromide Impurity A , represent precursors or intermediates that remain due to incomplete reaction or inefficient purification.[9]

Caption: Key impurity formation during the final synthesis step.

Degradation Pathways and Products

Vecuronium bromide is susceptible to degradation under various conditions, primarily through hydrolysis of its two ester groups at the 3α and 17β positions of the steroid nucleus.[10][11] Forced degradation studies, mandated by ICH guidelines, are crucial for identifying potential degradation products that could form during storage or administration.[11]

-

Hydrolytic Degradation:

-